2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, a pyrrol group, and a fluorobenzyl group . These groups are common in many pharmaceuticals and synthetic organic compounds, suggesting that this compound could have potential applications in these areas.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely be planar and conjugated, leading to potential aromaticity .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions related to its acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Some general properties can be inferred from the functional groups present. For example, the presence of a fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.
Biochemical Pathways
The inhibition of GSK-3β can affect multiple biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . By inhibiting GSK-3β, the compound could potentially disrupt this pathway, leading to changes in cell growth and development.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific cellular context. Given the role of GSK-3β in various cellular processes, the inhibition of this enzyme could lead to a wide range of effects, from changes in cell growth and metabolism to alterations in cell survival and apoptosis .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c23-16-6-3-14(4-7-16)11-24-20(28)12-27-9-1-2-17(27)22-25-21(26-31-22)15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOKEQITRJKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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